METHYL 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
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Overview
Description
METHYL 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl and an isopropyl group attached to the triazole ring, along with a sulfanyl acetate moiety.
Preparation Methods
The synthesis of METHYL 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves several steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropyl and isopropyl groups: These groups can be introduced through alkylation reactions.
Attachment of the sulfanyl acetate moiety: This step involves the reaction of the triazole derivative with a suitable sulfanyl acetate reagent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
METHYL 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Scientific Research Applications
METHYL 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of METHYL 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in its biological activity by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Similar compounds to METHYL 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE include:
METHYL 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHANOL: Similar structure but with an ethanol moiety instead of acetate.
METHYL 2-[(5-CYCLOPROPYL-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPIONATE: Similar structure but with a propionate moiety instead of acetate.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
methyl 2-[(5-cyclopropyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-7(2)14-10(8-4-5-8)12-13-11(14)17-6-9(15)16-3/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDYOWPJACBWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC(=O)OC)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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